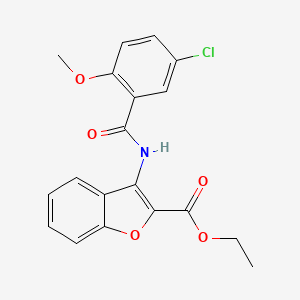

Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a benzofuran core substituted at position 2 with an ethyl carboxylate group and at position 3 with a 5-chloro-2-methoxybenzamido moiety.

Properties

IUPAC Name |

ethyl 3-[(5-chloro-2-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO5/c1-3-25-19(23)17-16(12-6-4-5-7-15(12)26-17)21-18(22)13-10-11(20)8-9-14(13)24-2/h4-10H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJFJDLRBNTAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate typically involves the reaction of 5-chloro-2-methoxybenzoic acid with ethyl 2-bromobenzofuran-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like sodium hydride and alkyl halides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in developing new pharmaceuticals.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzofuran-2-carboxylate scaffold is a common structural motif in medicinal chemistry. Below is a comparison of key analogues:

Key Observations :

- Methoxy Groups : Methoxy substituents (e.g., at position 2 or 6) contribute to solubility and hydrogen-bonding capacity, as seen in tyrosinase inhibitors .

- Amide vs. Ester Linkages : The 3-benzamido group in the target compound may offer greater metabolic stability compared to esters or imidazole-linked derivatives (e.g., compound 21 in ).

Crystallographic and Spectroscopic Characterization

- Spectroscopy : All analogues were characterized via ¹H/¹³C NMR and HRMS, with substituent-specific shifts observed for methoxy (δ 3.8–4.0 ppm) and chloro groups (δ 7.2–7.5 ppm) .

Biological Activity

Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article provides an in-depth review of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

- Benzofuran Core : Known for various biological activities.

- Carboxamide Group : Enhances solubility and potential interactions with biological targets.

- Substituents : The presence of a chlorine atom and a methoxy group on the aromatic ring may modulate its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzofuran core. Common methods include:

- Cyclization of o-Hydroxyaryl Ketones : This reaction can be performed with aldehydes or carboxylic acids to form the benzofuran structure.

- Substitution Reactions : The chloro group can undergo nucleophilic substitution, leading to various derivatives.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell growth.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells by activating apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against a range of pathogens. Its efficacy was assessed through various assays, revealing:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 12 µM, suggesting potent anticancer properties.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 10 µg/mL, respectively, demonstrating its potential as an antimicrobial agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzofuran derivatives:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Psoralen | Treatment for skin diseases | Used in photochemotherapy |

| 8-Methoxypsoralen | Anticancer properties | Effective in skin conditions |

| Angelicin | Anti-inflammatory effects | Known for anticancer properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxylate?

- Methodological Answer : The compound can be synthesized via a multi-step approach starting from benzofuran-2-carboxylate intermediates. For example:

Benzofuran Core Formation : React salicylaldehyde derivatives with ethyl chloroacetate to form ethyl benzofuran-2-carboxylate (77% yield) .

Hydrazide Formation : Treat the ester with hydrazine hydrate to produce benzofuran-2-carbohydrazide (80% yield) .

Acylation : React the hydrazide with 5-chloro-2-methoxybenzoyl chloride to introduce the amide substituent. This step parallels methods used for similar benzamido derivatives .

- Key Considerations: Optimize reaction conditions (e.g., solvent, temperature) to improve yields, as electron-withdrawing groups (e.g., –Cl) on the benzamide moiety may influence cyclization efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the benzofuran scaffold and substituent positions. For example, the ester carbonyl (C=O) typically appears at ~165–170 ppm in NMR, while the amide proton resonates at ~10–12 ppm in NMR .

- Mass Spectrometry (MS) : High-resolution MS (HR-MS) verifies molecular ion peaks and fragmentation patterns. For related benzofuran esters, [M+H] peaks are observed in ESI-MS .

- IR Spectroscopy : Confirm amide (N–H stretch at ~3300 cm) and ester (C=O stretch at ~1720 cm) functional groups .

Q. How is X-ray crystallography applied to determine the molecular structure of benzofuran derivatives?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation of a saturated solution (e.g., in benzene or ethyl acetate) .

- Data Collection : Use SHELX programs (e.g., SHELXL) for structure refinement. The benzofuran core is typically planar, with deviations <0.06 Å, and intermolecular interactions (e.g., C–H···O) stabilize the crystal lattice .

- Validation : Check for R-factors (<0.05) and validate hydrogen bonding geometry using ORTEP-3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer :

- Case Study : If NMR signals for the amide proton are absent or split unexpectedly:

Variable Temperature NMR : Assess hydrogen bonding or dynamic effects by acquiring spectra at different temperatures (e.g., 25°C to 60°C) .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks. For benzofurans, HMBC can correlate the amide proton with the carbonyl carbon .

Complementary Techniques : Use X-ray crystallography to unambiguously confirm connectivity if ambiguity persists .

Q. What strategies optimize the synthesis of analogs with enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the 5-chloro-2-methoxybenzamido group. For example:

Electron-Withdrawing Substituents : Introduce –NO or –CF to enhance electrophilic reactivity .

Ring Functionalization : Use Suzuki coupling (microwave-assisted) to add aryl groups at the benzofuran 5-position, as demonstrated for ethyl 5-arylbenzofuran-2-carboxylates .

- Biological Testing : Screen analogs for antimicrobial or antitumor activity using assays similar to those for benzofuran derivatives with reported bioactivity .

Q. How do intermolecular interactions influence the solid-state stability of this compound?

- Methodological Answer :

- Hydrogen Bonding Analysis : Identify O–H···O or N–H···O interactions using X-ray data. For example, carboxyl groups in benzofuran analogs form centrosymmetric dimers via O–H···O bonds, enhancing thermal stability .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., π-π stacking vs. H-bonding) using software like CrystalExplorer. This guides formulation strategies (e.g., co-crystallization) for improved shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.